molecular formula C12H18F5NO3 B12116522 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12116522
M. Wt: 319.27 g/mol
InChI Key: OQJXYYJGNCOMGF-UHFFFAOYSA-N
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Description

3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pentafluoroethyloxy group and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Pentafluoroethyloxy Group: The pentafluoroethyloxy group can be introduced via nucleophilic substitution reactions using pentafluoroethanol and suitable leaving groups.

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic or basic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the pentafluoroethyloxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Piperidine derivatives are often explored for their potential pharmacological activities, including as intermediates in the synthesis of pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application

    Nucleophilic Attack: The ester group can undergo nucleophilic attack, leading to the formation of new bonds.

    Electrophilic Addition: The pentafluoroethyloxy group can participate in electrophilic addition reactions, modifying the electronic properties of the molecule.

Comparison with Similar Compounds

Uniqueness:

    Pentafluoroethyloxy Group: The presence of the pentafluoroethyloxy group imparts unique electronic and steric properties to the compound, making it distinct from other piperidine derivatives.

    Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C12H18F5NO3

Molecular Weight

319.27 g/mol

IUPAC Name

tert-butyl 3-(1,1,2,2,2-pentafluoroethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(7-18)20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3

InChI Key

OQJXYYJGNCOMGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC(C(F)(F)F)(F)F

Origin of Product

United States

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